molecular formula C10H9N3O2 B2860692 2-(3-Pyridylmethyl)pyrazole-3-carboxylic acid CAS No. 1341694-71-0

2-(3-Pyridylmethyl)pyrazole-3-carboxylic acid

Cat. No. B2860692
CAS RN: 1341694-71-0
M. Wt: 203.201
InChI Key: STORXNOWDYHZRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Pyridylmethyl)pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C10H9N3O2 . It is a solid substance with a molecular weight of 203.2 .


Synthesis Analysis

The synthesis of pyrazole derivatives, including 2-(3-Pyridylmethyl)pyrazole-3-carboxylic acid, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A series of novel N-methyl-substituted pyrazole carboxamide and dicarboxamide derivatives were efficiently obtained by the reaction of pyrazole-3-carboxylic acids with several aromatic and heteroaromatic sulfonamides .


Molecular Structure Analysis

The molecular structure of 2-(3-Pyridylmethyl)pyrazole-3-carboxylic acid consists of a pyrazole ring attached to a carboxylic acid group and a pyridylmethyl group . The pyrazole ring is a five-membered ring with two nitrogen atoms, while the pyridylmethyl group contains a pyridine ring attached to a methyl group .


Chemical Reactions Analysis

Pyrazole compounds, including 2-(3-Pyridylmethyl)pyrazole-3-carboxylic acid, are known to participate in various chemical reactions. For instance, they can undergo [3 + 2] cycloaddition reactions with dialkyl azodicarboxylates to form functionalized pyrazoles . They can also react with aryl triflates in the presence of a ligand to form N-arylpyrazoles .

Scientific Research Applications

Functionalization and Cyclization Reactions

2-(3-Pyridylmethyl)pyrazole-3-carboxylic acid is involved in various functionalization and cyclization reactions. Experimental studies demonstrate its conversion into corresponding carboxamide via reaction with 2,3-diaminopyridine, showcasing its utility in synthesizing diverse compounds like 3H-imidazo[4,5-b]pyridine derivatives through specific reactions involving base in benzene. These reactions underscore the acid's role in creating structurally complex molecules with potential applications in medicinal chemistry and materials science (Yıldırım, Kandemirli, & Demir, 2005). Additional research supports its utility in generating novel compounds, including 1H-pyrazole-3-carboxamides and -3-carboxylate derivatives, highlighting its versatility in chemical synthesis (Yıldırım, Kandemirli, & Akçamur, 2005).

Coordination Compounds and Crystal Structures

The acid's derivatives serve as crucial ligands for developing coordination compounds with metals, leading to materials with unique structural topologies. For instance, utilizing a pyrazole-carboxylate type ligand derived from similar compounds, researchers synthesized new coordination complexes with distinct structural types, showcasing the potential for creating novel materials with specific properties (Zhao et al., 2014). This research avenue is significant for the development of new materials with applications in catalysis, magnetic materials, and more.

Antimicrobial and Antiallergic Activities

Compounds synthesized from 2-(3-Pyridylmethyl)pyrazole-3-carboxylic acid and its derivatives have shown promising antimicrobial and antiallergic activities. For example, specific synthesized derivatives exhibited significant antiallergic activity, which is influential in developing new therapeutic agents (Nohara et al., 1985). Additionally, substituted isosteres of pyridine- and pyrazinecarboxylic acids, likely involving similar core structures, have been evaluated against Mycobacterium tuberculosis, demonstrating the potential of these compounds in antimicrobial therapy (Gezginci, Martin, & Franzblau, 1998).

Corrosion Inhibition

Derivatives containing the pyrazole moiety, related to 2-(3-Pyridylmethyl)pyrazole-3-carboxylic acid, have been explored as corrosion inhibitors for mild steel in acidic mediums. These studies reveal the potential of such compounds in protecting materials, highlighting their significance in industrial applications (El Hajjaji et al., 2018).

Safety and Hazards

The compound is classified as a hazard under the GHS07 category. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding inhalation, wearing protective clothing, and washing thoroughly after handling .

Future Directions

Pyrazole derivatives, including 2-(3-Pyridylmethyl)pyrazole-3-carboxylic acid, have been the subject of extensive research due to their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Future research directions could involve exploring new synthetic strategies, investigating their biological activities, and developing novel pyrazole-based drugs .

properties

IUPAC Name

2-(pyridin-3-ylmethyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-10(15)9-3-5-12-13(9)7-8-2-1-4-11-6-8/h1-6H,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STORXNOWDYHZRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN2C(=CC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Pyridylmethyl)pyrazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.